

# Application Notes and Protocols: Investigating the Effect of GSK2807 on H3K4 Methylation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GSK2807 Trifluoroacetate

Cat. No.: B607806

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

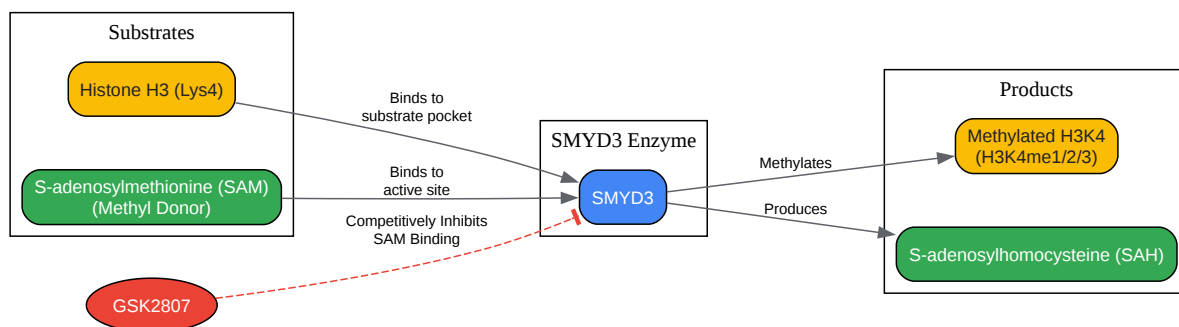
## Introduction

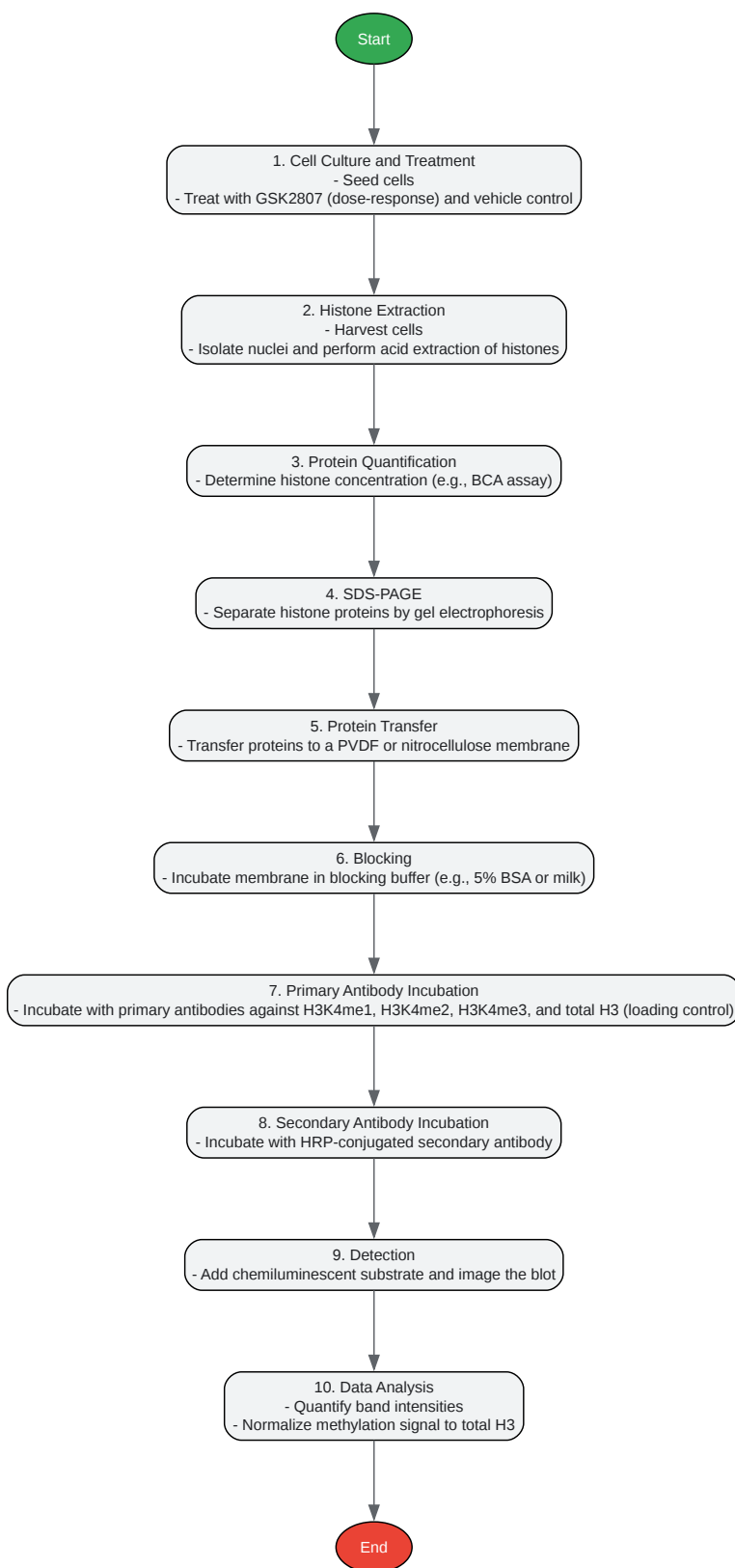
GSK2807 is a potent and selective S-adenosylmethionine (SAM)-competitive inhibitor of the SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase.[1][2][3] SMYD3 has been implicated in the regulation of gene transcription and has been found to be overexpressed in various cancers, making it a target for therapeutic development. While early reports suggested that SMYD3 primarily methylates histone 3 at lysine 4 (H3K4), particularly mediating di- and tri-methylation (H3K4me2 and H3K4me3) to activate gene expression, more recent studies have presented conflicting evidence.[3][4] Some research indicates that SMYD3's primary substrate may be non-histone proteins or other histone residues, with negligible effects on global H3K4 methylation levels upon SMYD3 depletion.[5]

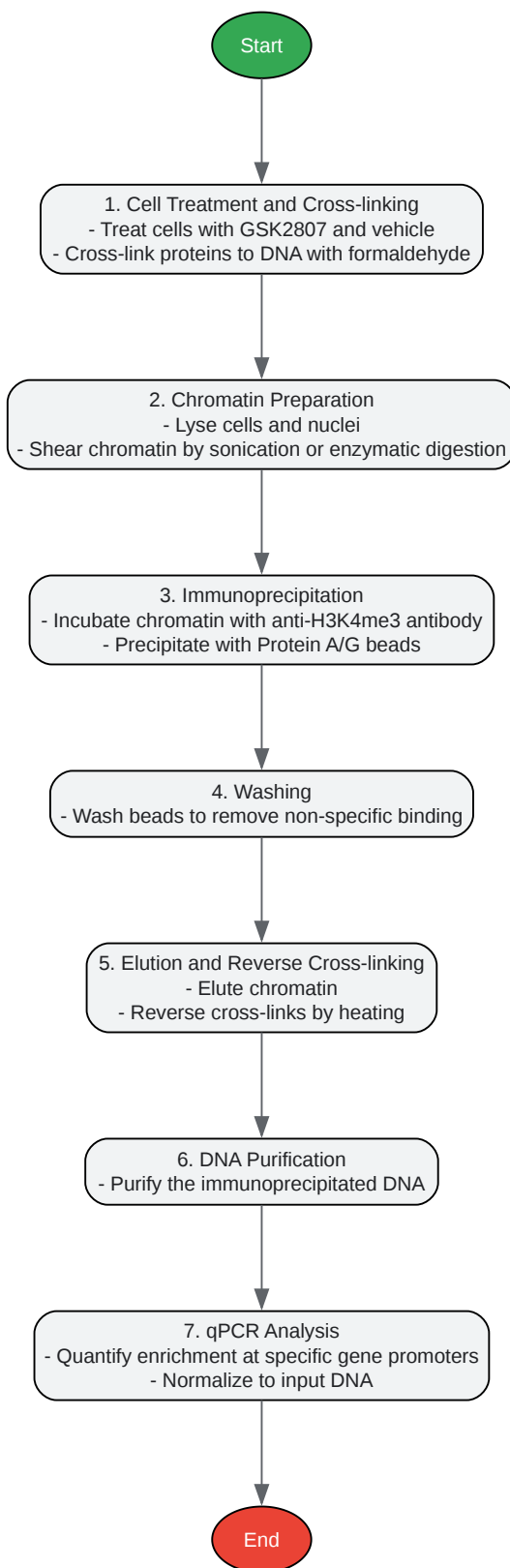
These application notes provide an overview of the current understanding of GSK2807's mechanism of action and offer generalized protocols for investigating its effects on H3K4 methylation. It is important to note that while the biochemical activity of GSK2807 against SMYD3 is well-characterized, there is a lack of publicly available quantitative data demonstrating a direct, dose-dependent effect of GSK2807 on H3K4 methylation levels in cellular contexts. Researchers are therefore encouraged to empirically determine the effects of GSK2807 on H3K4 methylation in their specific model systems.

## Mechanism of Action

GSK2807 functions as a SAM-competitive inhibitor of SMYD3. By binding to the SAM-binding pocket of SMYD3, GSK2807 prevents the binding of the methyl donor, thereby inhibiting the transfer of a methyl group to SMYD3's substrates.[2] If H3K4 is a substrate of SMYD3 in a given cellular context, GSK2807 would be expected to reduce the levels of H3K4 methylation.







[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of SMYD3 on biological behavior and H3K4 methylation in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Smyd3 regulates cancer cell phenotypes and catalyzes histone H4 lysine 5 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Investigating the Effect of GSK2807 on H3K4 Methylation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607806#gsk2807-effect-on-h3k4-methylation]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)